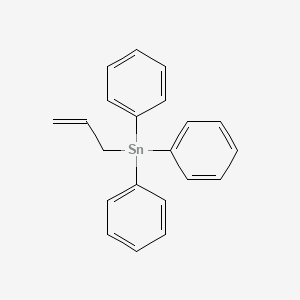

Allyltriphenyltin

Description

Properties

IUPAC Name |

triphenyl(prop-2-enyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.C3H5.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;3H,1-2H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUYAGLANMHJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226896 | |

| Record name | Stannane, allyltriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Allyltriphenyltin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20171 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76-63-1 | |

| Record name | Triphenyl-2-propen-1-ylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyltriphenylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyltriphenyltin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyltriphenyltin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, allyltriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltriphenylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyltriphenylstannane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ237DXN26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Allyltriphenyltin Using Grignard Reagent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyltriphenyltin, a versatile organotin reagent, utilizing the Grignard reaction. The document details the underlying chemical principles, presents quantitative data from established procedures, offers a step-by-step experimental protocol, and includes a visual representation of the synthesis workflow. This guide is intended to equip researchers in organic synthesis and drug development with the necessary information to safely and efficiently perform this valuable transformation.

Core Principles

The synthesis of this compound via the Grignard reaction is a cornerstone of organometallic chemistry. The process involves the formation of an allyl Grignard reagent, allylmagnesium bromide, which then acts as a nucleophile, attacking the electrophilic tin center of triphenyltin (B1233371) chloride. This results in the formation of a new carbon-tin bond and the desired this compound product. The overall reaction can be summarized as follows:

-

Formation of the Grignard Reagent: CH₂=CHCH₂Br + Mg → CH₂=CHCH₂MgBr

-

Reaction with Triphenyltin Chloride: CH₂=CHCH₂MgBr + (C₆H₅)₃SnCl → CH₂=CHCH₂Sn(C₆H₅)₃ + MgBrCl

Due to the high reactivity of the Grignard reagent, the reaction is exquisitely sensitive to moisture and atmospheric oxygen. Therefore, the use of anhydrous solvents and an inert atmosphere is paramount to achieving a successful outcome. The procedure detailed below employs a one-pot synthesis where the Grignard reagent is formed in situ and reacts immediately with the triphenyltin chloride.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of this compound, based on a well-established literature procedure.[1]

| Parameter | Value |

| Reactants | |

| Magnesium Turnings | 50 g (2.1 g-atom) |

| Allyl Bromide | 120 g (1.0 mole) |

| Triphenyltin Chloride | 250 g (0.65 mole) |

| Solvents | |

| Diethyl Ether (anhydrous) | 800 ml (initial) |

| Tetrahydrofuran (anhydrous) | 600 ml |

| Benzene (B151609) (dry) | 500 ml |

| Ligroin (for recrystallization) | 350 ml |

| Reaction Conditions | |

| Addition Time | 7 hours |

| Initial Reaction Temperature | Refluxing diethyl ether |

| Post-addition Temperature | 60°C |

| Post-addition Time | Overnight |

| Work-up | |

| Quenching Solution | 150 ml of saturated ammonium (B1175870) chloride solution |

| Product | |

| Yield | 190–205 g (75–80%) |

| Melting Point | 73–74°C |

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of this compound.[1] It is imperative that all glassware is thoroughly dried, and anhydrous solvents are used throughout the experiment. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Triphenyltin chloride

-

Diethyl ether, anhydrous

-

Tetrahydrofuran, anhydrous (freshly distilled from a suitable drying agent)

-

Benzene, dry

-

Saturated aqueous ammonium chloride solution

-

Ligroin

Equipment:

-

3-liter three-necked flask

-

Reflux condenser

-

Mechanical stirrer

-

Nitrogen or argon inlet tube

-

1-liter pressure-equalizing dropping funnel

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble the 3-liter three-necked flask with the mechanical stirrer, reflux condenser (fitted with a nitrogen/argon inlet), and the dropping funnel. Flame-dry the apparatus under a flow of inert gas to remove any residual moisture.

-

Initial Charge: To the cooled flask, add 50 g (2.1 g-atom) of magnesium turnings and 800 ml of anhydrous diethyl ether.

-

Reagent Solution Preparation: In the dropping funnel, prepare a solution of 120 g (1.0 mole) of allyl bromide and 250 g (0.65 mole) of triphenyltin chloride in 600 ml of anhydrous tetrahydrofuran.

-

Grignard Formation and Reaction:

-

Begin vigorous stirring of the magnesium suspension and heat the mixture to a gentle reflux.

-

Slowly add the solution from the dropping funnel to the refluxing magnesium suspension over a period of 7 hours. Maintain a steady reflux throughout the addition.

-

-

Reaction Completion:

-

After the addition is complete, add 500 ml of dry benzene to the reaction mixture.

-

Heat the mixture to 60°C and continue stirring overnight.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath.

-

Carefully and slowly add 150 ml of a saturated aqueous ammonium chloride solution to quench the reaction and decompose any unreacted Grignard reagent.

-

Decant the organic phase from the solid magnesium salts.

-

Wash the remaining solids twice with diethyl ether and combine the ether washes with the decanted organic phase.

-

-

Solvent Removal and Recrystallization:

-

Remove the solvents from the combined organic layers using a rotary evaporator at reduced pressure.

-

Recrystallize the resulting solid residue from approximately 350 ml of ligroin.

-

-

Product Collection: Collect the crystalline product by filtration, wash with a small amount of cold ligroin, and dry under vacuum to yield 190–205 g (75–80%) of this compound with a melting point of 73–74°C.[1]

Mandatory Visualization

Caption: Workflow for the one-pot synthesis of this compound.

References

Spectroscopic Characterization of Allyltriphenyltin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of allyltriphenyltin, a key organotin compound with applications in organic synthesis and materials science. This document details the principles and experimental data obtained from various spectroscopic techniques, offering valuable insights for researchers and professionals involved in the analysis and development of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The key nuclei for analysis are ¹H, ¹³C, and ¹¹⁹Sn.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the hydrogen atoms in the molecule, revealing their chemical environment and connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-α | ~2.9 - 3.1 | d | ~8 | -CH₂-Sn |

| H-β | ~5.8 - 6.2 | m | - | -CH= |

| H-γ | ~4.8 - 5.2 | m | - | =CH₂ |

| Phenyl-H | ~7.2 - 7.8 | m | - | C₆H₅ |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -CH₂-Sn | ~15 - 20 |

| -CH= | ~135 - 140 |

| =CH₂ | ~115 - 120 |

| Phenyl (ipso) | ~138 - 142 |

| Phenyl (ortho) | ~136 - 138 |

| Phenyl (meta) | ~128 - 130 |

| Phenyl (para) | ~129 - 131 |

Note: The signals for the phenyl carbons may overlap, and precise assignment often requires advanced NMR techniques.

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is a specialized technique that directly probes the tin nucleus, providing valuable information about its coordination environment and oxidation state. The chemical shift of ¹¹⁹Sn in organotin compounds is highly sensitive to the nature of the organic substituents. For this compound, the ¹¹⁹Sn chemical shift is expected to be in the range of -40 to -60 ppm relative to tetramethyltin (B1198279) (SnMe₄).[1][2][3][4][5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Table 3: Key IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 - 3020 | C-H stretch | Aromatic & Vinylic |

| ~2920 - 2850 | C-H stretch | Aliphatic (Allyl CH₂) |

| ~1630 | C=C stretch | Alkene |

| ~1480, 1430 | C=C stretch | Aromatic Ring |

| ~995, 910 | C-H bend (out-of-plane) | Alkene |

| ~730, 695 | C-H bend (out-of-plane) | Monosubstituted Phenyl |

| ~530 | Sn-C stretch | Phenyl-Sn |

| ~450 | Sn-C stretch | Allyl-Sn |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Electron impact (EI) is a common ionization method for such compounds.

The mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak (M⁺) due to the facile cleavage of the tin-carbon bonds. The fragmentation pattern is dominated by the loss of the allyl and phenyl groups.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 351 | [Sn(C₆H₅)₃]⁺ |

| 273 | [Sn(C₆H₅)₂]⁺ |

| 197 | [Sn(C₆H₅)]⁺ |

| 120 | [Sn]⁺ |

| 77 | [C₆H₅]⁺ |

| 41 | [C₃H₅]⁺ |

Mössbauer Spectroscopy

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the chemical environment of the tin nucleus in the solid state.[6][7][8][9] It provides information on the oxidation state, coordination number, and site symmetry of the tin atom. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

For tetravalent organotin compounds like this compound, the isomer shift is typically in the range of 1.2-1.6 mm/s relative to a BaSnO₃ source.[6] The presence of a significant quadrupole splitting would indicate a distortion from a perfectly tetrahedral geometry around the tin atom.[7][8][9]

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing an NMR sample of this compound is as follows:

-

Weigh approximately 10-20 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

For solid samples like this compound, ATR-FTIR is a convenient technique that requires minimal sample preparation.

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of organotin compounds like this compound often requires derivatization to improve volatility and thermal stability, though direct analysis is sometimes possible. A general procedure is as follows:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable organic solvent (e.g., hexane (B92381) or toluene). If derivatization is required, a common agent is sodium tetraethylborate.

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Program: A temperature gradient is used to ensure good separation, for example, starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 300 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: A range that covers the expected m/z values of the fragments (e.g., 40-500 amu).

-

Mössbauer Spectroscopy

The experimental setup for ¹¹⁹Sn Mössbauer spectroscopy typically involves:

-

Source: A radioactive source containing the parent isotope that decays to the excited state of ¹¹⁹Sn, commonly a Ba¹¹⁹mSnO₃ source. The source is mounted on a velocity transducer.

-

Sample: The solid this compound sample is held in a sample holder, often cooled to liquid nitrogen or helium temperatures to increase the recoil-free fraction.

-

Detector: A gamma-ray detector is placed behind the sample to measure the transmitted radiation.

-

Data Acquisition: The velocity of the source is varied, and the gamma-ray counts are recorded as a function of velocity, generating the Mössbauer spectrum.

References

- 1. researchgate.net [researchgate.net]

- 2. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. its.caltech.edu [its.caltech.edu]

- 7. Tin-119 Mössbauer and nuclear magnetic resonance studies of organotin compounds. Part 2. Sterically crowded organotin halides and carboxylates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Allyltriphenyltin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of allyltriphenyltin. The information presented herein is intended to support researchers and professionals in the fields of organic chemistry, organometallic chemistry, and drug development in the accurate identification and characterization of this compound. This document details the experimental protocol for acquiring the ¹H NMR spectrum, presents a thorough interpretation of the spectral data, and includes a visualization of the molecular structure and proton relationships.

Introduction to this compound and its Spectroscopic Characterization

This compound is an organotin compound that serves as a valuable reagent in organic synthesis, particularly in allylation reactions. Its reactivity and utility in forming carbon-carbon bonds make it a compound of interest in various research and development applications. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of hydrogen atoms within a molecule, offering a unique fingerprint for its structure.

Experimental Protocol: ¹H NMR Spectroscopy of this compound

A detailed and standardized experimental protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.

2.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: A deuterated solvent that does not exchange protons with the analyte and effectively dissolves the sample is required. Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for organotin compounds.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR instruments often use the residual solvent peak for referencing.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2.2. Instrumentation and Data Acquisition

The following parameters are typical for acquiring a ¹H NMR spectrum of this compound on a standard NMR spectrometer (e.g., 400 or 500 MHz).

| Parameter | Value |

| Spectrometer Frequency | 400 MHz (or higher) |

| Solvent | CDCl₃ |

| Temperature | 298 K (25 °C) |

| Pulse Sequence | Standard single-pulse (zg) |

| Acquisition Time (AQ) | 2-4 seconds |

| Relaxation Delay (D1) | 1-5 seconds |

| Number of Scans (NS) | 8-16 (or as needed for good S/N) |

| Spectral Width (SW) | 10-15 ppm |

Data Presentation and Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the allyl and triphenyl groups. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values provide a complete picture of the molecule's proton environment.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl (ortho, meta, para) | 7.60 - 7.30 | multiplet | - | 15H |

| H-2' (methine) | 6.20 | multiplet | - | 1H |

| H-3' (terminal vinyl) | 5.05 | multiplet | - | 2H |

| H-1' (allylic methylene) | 2.85 | doublet | 7.5 | 2H |

3.1. Analysis of the Phenyl Protons

The fifteen protons of the three phenyl groups appear as a complex multiplet in the aromatic region, typically between δ 7.60 and 7.30 ppm. The ortho, meta, and para protons have slightly different chemical environments, leading to overlapping signals that form a complex pattern. The integration of this region corresponds to 15 protons, consistent with the three phenyl rings.

3.2. Analysis of the Allyl Protons

The allyl group gives rise to three distinct sets of signals:

-

H-2' (Methine Proton): The proton on the central carbon of the allyl group (C-2') appears as a multiplet around δ 6.20 ppm. This proton is coupled to the two protons on C-1' and the two protons on C-3', resulting in a complex splitting pattern.

-

H-3' (Terminal Vinyl Protons): The two terminal vinyl protons on C-3' are diastereotopic and appear as a multiplet around δ 5.05 ppm. They are coupled to the H-2' proton and to each other (geminal coupling).

-

H-1' (Allylic Methylene Protons): The two protons on the carbon attached to the tin atom (C-1') are chemically equivalent and appear as a doublet at approximately δ 2.85 ppm. This doublet arises from coupling to the single H-2' proton, with a typical vicinal coupling constant of about 7.5 Hz. The integration of this signal corresponds to two protons.

Visualization of Molecular Structure and Proton Connectivity

To visually represent the structure of this compound and the coupling relationships between its protons, a diagram generated using the DOT language is provided below.

Caption: Molecular structure of this compound with ¹H NMR proton assignments and key coupling interactions.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. The detailed experimental protocol ensures the acquisition of high-quality data, while the tabulated spectral data and in-depth interpretation serve as a valuable resource for the identification and characterization of this important organometallic compound. The provided visualization further clarifies the structural relationships of the protons within the molecule. This information is essential for researchers and professionals who rely on accurate spectroscopic analysis in their synthetic and developmental work.

An In-depth Technical Guide to the ¹H NMR Coupling Constants Analysis of Allyltriphenyltin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of allyltriphenyltin, with a specific focus on the interpretation of its coupling constants. Due to the limited availability of explicitly published coupling constant data for this compound, this guide synthesizes information from spectral databases and established principles of NMR spectroscopy for analogous structures to present a detailed analysis. This document is intended for researchers, scientists, and professionals in drug development who utilize organotin compounds and require a thorough understanding of their spectroscopic characterization. The guide includes a summary of expected coupling constants, a detailed experimental protocol for acquiring high-quality ¹H NMR spectra of organotin compounds, and a logical diagram illustrating the key proton-proton coupling interactions within the this compound molecule.

Introduction

This compound is an organotin compound that finds application in organic synthesis, particularly in allylation reactions. The precise structural elucidation of such compounds is paramount for understanding their reactivity and ensuring the purity of resulting products. ¹H NMR spectroscopy is a powerful analytical technique for this purpose, and a detailed analysis of the coupling constants (J-values) provides invaluable information about the connectivity and stereochemistry of the molecule.

This guide addresses the scarcity of publicly available, detailed ¹H NMR coupling constant data for this compound by providing a thorough analysis based on established spectroscopic principles and data from analogous compounds.

Predicted ¹H NMR Coupling Constants for this compound

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the allyl group and the phenyl groups attached to the tin atom. The complexity of the allyl group's signals arises from various geminal, vicinal, and long-range couplings.

Structure of this compound:

-

Hₐ: Vinylic proton, cis to the CH₂ group

-

Hₑ: Vinylic proton, trans to the CH₂ group

-

Hₓ: Vinylic proton on the central carbon

-

H₂c: Allylic protons

-

Ph: Phenyl group protons (ortho, meta, para)

Based on typical values for allylic systems and organotin compounds, the following coupling constants are expected. It is crucial to note that these are estimated values and experimental determination is necessary for confirmation.

| Interacting Protons | Coupling Type | Expected Coupling Constant (J) in Hz |

| J(Hₓ, Hₑ) | ³J (trans) | 16 - 18 |

| J(Hₓ, Hₐ) | ³J (cis) | 9 - 12 |

| J(Hₐ, Hₑ) | ²J (geminal) | 0.5 - 2.5 |

| J(Hₓ, H₂c) | ³J (vicinal) | 5 - 8 |

| J(Hₐ, H₂c) | ⁴J (allylic, cisoid) | -2 to 0 |

| J(Hₑ, H₂c) | ⁴J (allylic, transoid) | -2 to 0 |

| J(ortho-H, meta-H) | ³J (vicinal) | 7 - 9 |

| J(ortho-H, para-H) | ⁵J (long-range) | ~0.5 |

| J(meta-H, meta-H') | ⁴J (meta) | 2 - 3 |

| J(meta-H, para-H) | ³J (vicinal) | 7 - 9 |

Experimental Protocol for ¹H NMR Spectroscopy of this compound

Acquiring a high-resolution ¹H NMR spectrum is essential for the accurate determination of coupling constants. The following is a generalized experimental protocol for obtaining the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid spectral overlap from impurities. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for organotin compounds.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Transfer the prepared solution to the NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is critical for accurate coupling constant analysis.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp and symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 10 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative signal integration, although this is less critical for coupling constant determination.

-

Acquisition Time (aq): A longer acquisition time will result in better resolution.

-

3.3. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution. Perform the Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline.

-

Calibration: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

-

Peak Picking and Integration: Identify all peaks and integrate the signals to determine the relative number of protons.

-

Coupling Constant Measurement: Measure the distance in Hertz (Hz) between the split peaks of a multiplet to determine the coupling constants.

Visualization of Coupling Pathways

The following diagram, generated using the DOT language, illustrates the key proton-proton coupling interactions within the allyl group of this compound.

Caption: Coupling network in the allyl group of this compound.

Conclusion

Assigning the 13C NMR Chemical Shifts of Allyltriphenyltin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shift assignments for the organometallic compound allyltriphenyltin. This document summarizes the available spectral data, outlines the experimental protocols for its acquisition, and presents a clear visualization of the molecular structure with its corresponding 13C NMR assignments.

Introduction to this compound and its Spectroscopic Characterization

This compound, also known as triphenyl(prop-2-en-1-yl)stannane, is a versatile reagent in organic synthesis, particularly in cross-coupling reactions. Its reactivity and stability are of significant interest to researchers in organometallic chemistry and drug development. Accurate characterization of this compound is crucial, and 13C NMR spectroscopy stands as a primary tool for elucidating its molecular structure and electronic environment. This guide focuses on the precise assignment of the 13C NMR signals for both the allyl and triphenyl moieties of the molecule.

13C NMR Chemical Shift Data

The 13C NMR spectrum of this compound exhibits distinct signals corresponding to the carbon atoms of the allyl group and the three phenyl rings attached to the tin atom. The chemical shifts are influenced by the electronegativity of the tin atom, the hybridization of the carbon atoms, and the overall molecular geometry.

The experimentally determined 13C NMR chemical shifts for this compound are presented in Table 1. The assignments are based on established knowledge of the NMR spectroscopy of organotin compounds and spectral prediction tools.

Table 1: 13C NMR Chemical Shifts of this compound

| Carbon Atom | Assignment | Chemical Shift (δ, ppm) |

| C1' | Allyl -CH2-Sn | 13.5 |

| C2' | Allyl -CH= | 137.9 |

| C3' | Allyl =CH2 | 114.2 |

| C1 | Phenyl ipso-C | 138.8 |

| C2/C6 | Phenyl ortho-C | 136.9 |

| C3/C5 | Phenyl meta-C | 128.6 |

| C4 | Phenyl para-C | 128.9 |

Note: The chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), and are recorded in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl3).

Experimental Protocol for 13C NMR Spectroscopy

The acquisition of a high-quality 13C NMR spectrum of this compound requires careful sample preparation and instrument setup. The following provides a detailed methodology for a typical experiment.

Instrumentation:

A high-field NMR spectrometer, such as a Bruker Avance III 400 MHz or equivalent, equipped with a broadband probe is recommended for optimal signal resolution and sensitivity.

Sample Preparation:

-

Sample: Weigh approximately 20-50 mg of pure this compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3). The use of a deuterated solvent is essential for the spectrometer's lock system.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

Data Acquisition Parameters:

The following are typical acquisition parameters for a 13C NMR spectrum of this compound:

| Parameter | Value |

| Spectrometer Frequency | 100.6 MHz (for a 400 MHz spectrometer) |

| Pulse Program | zgpg30 (or similar proton-decoupled pulse sequence) |

| Number of Scans (NS) | 128 to 1024 (or more, depending on concentration) |

| Relaxation Delay (D1) | 2.0 seconds |

| Acquisition Time (AQ) | 1.0 - 2.0 seconds |

| Spectral Width (SW) | 200 - 250 ppm (approx. 20-25 kHz) |

| Temperature | 298 K (25 °C) |

Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm or the residual solvent peak of CDCl3 to 77.16 ppm.

-

Peak Picking: The chemical shifts of all significant peaks are identified and recorded.

Visualization of this compound Structure and 13C NMR Assignments

The following diagram illustrates the molecular structure of this compound with the assigned 13C NMR chemical shifts for each unique carbon atom.

Caption: Structure of this compound with 13C NMR assignments.

Conclusion

This technical guide has provided a detailed summary of the 13C NMR chemical shifts of this compound, a key organometallic compound. The tabulated data, along with the comprehensive experimental protocol, offers a valuable resource for researchers in the fields of synthetic chemistry, materials science, and drug development. The provided visualization further aids in the unambiguous assignment of the carbon signals to their respective positions within the molecule, facilitating accurate and reliable structural characterization.

An In-depth Technical Guide to the FT-IR Analysis of Allyltriphenyltin Vibrational Modes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of allyltriphenyltin. It details the vibrational modes of the molecule, offers a thorough experimental protocol for its analysis, and presents a logical workflow for acquiring and interpreting the spectral data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of organotin compounds.

Introduction to FT-IR Spectroscopy of Organometallic Compounds

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify and characterize chemical compounds by measuring the absorption of infrared radiation.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational energies of its chemical bonds.[2] These absorptions are unique to the molecule's structure, providing a "molecular fingerprint."[1]

In the context of organometallic chemistry, FT-IR spectroscopy is an indispensable tool for elucidating the structure and bonding of complexes.[3][4] It provides valuable information about the metal-ligand interactions, the nature of the organic moieties, and the overall molecular geometry. For a compound like this compound, FT-IR allows for the identification and characterization of the vibrational modes associated with the allyl group, the phenyl rings, and the tin-carbon bonds.

Vibrational Modes of this compound

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule. These can be broadly categorized into vibrations of the phenyl groups, the allyl group, and the tin-carbon skeleton. The following table summarizes the expected and observed vibrational frequencies for this compound, based on spectral data and comparison with related organotin compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3060 - 3020 | Medium | Aromatic C-H stretching |

| ~2920 | Medium-Weak | Asymmetric CH₂ stretching (allyl) |

| ~2850 | Medium-Weak | Symmetric CH₂ stretching (allyl) |

| ~1630 | Medium-Weak | C=C stretching (allyl) |

| ~1585, ~1480, ~1430 | Strong | C=C stretching (phenyl ring) |

| ~1070 | Medium | In-plane C-H bending (phenyl) |

| ~995 | Medium | Out-of-plane C-H bending (phenyl) |

| ~910 | Medium | =CH₂ wagging (allyl) |

| ~730, ~695 | Strong | Out-of-plane C-H bending (phenyl) |

| ~530 | Medium | Asymmetric Sn-C (phenyl) stretching |

| ~450 | Strong | Sn-C (allyl) stretching & Phenyl ring deformation |

Note: The exact peak positions and intensities can vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocol for FT-IR Analysis of this compound

The following protocol outlines the steps for obtaining a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a common and convenient method for analyzing solid samples with minimal preparation.

3.1. Materials and Equipment

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., Bruker Tensor series)[3]

-

This compound, solid

-

Spatula

-

Isopropanol (B130326) or ethanol (B145695) for cleaning

-

Lint-free wipes

3.2. Procedure

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and ATR accessory are clean and free of any residual sample.

-

Clean the ATR crystal (typically diamond or germanium) with a lint-free wipe moistened with isopropanol or ethanol and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself, and will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to create a uniform, thin layer of the sample on the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the this compound sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the mid-infrared range (4000 - 400 cm⁻¹).

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

-

Identify and label the major absorption peaks.

-

-

Cleaning:

-

After the analysis, release the pressure and remove the sample from the ATR crystal.

-

Thoroughly clean the ATR crystal and the press with a lint-free wipe and an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

-

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from initial sample handling to final data interpretation.

Conclusion

FT-IR spectroscopy is a fundamental technique for the characterization of this compound, providing detailed insights into its molecular structure through the analysis of its vibrational modes. By following the detailed experimental protocol and understanding the assignments of the characteristic absorption bands, researchers can effectively utilize this technique for qualitative identification and structural elucidation. The logical workflow presented offers a systematic approach to the FT-IR analysis of this and other similar organometallic compounds, ensuring reliable and reproducible results.

References

- 1. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. Organometallic Chemistry | Bruker [bruker.com]

- 4. chem.libretexts.org [chem.libretexts.org]

Unraveling the Fragmentation Fingerprint of Allyltriphenyltin: A Mass Spectrometry Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of allyltriphenyltin (C₂₁H₂₀Sn). Understanding the fragmentation behavior of this organotin compound is crucial for its accurate identification and characterization in various scientific applications, including environmental analysis, toxicology studies, and synthetic chemistry. This document summarizes key quantitative data, details experimental methodologies, and visualizes the fragmentation pathway to facilitate a deeper understanding for researchers and professionals in related fields.

Core Fragmentation Data

The mass spectrometric analysis of this compound reveals a characteristic fragmentation pattern dominated by the cleavage of the tin-carbon bonds. The relative abundances of the resulting fragment ions provide a unique fingerprint for the identification of the parent molecule. The primary ions observed and their relative intensities are summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Chemical Formula | Relative Abundance (%) |

| 392 | [C₂₁H₂₀Sn]⁺ | [C₂₁H₂₀Sn]⁺ | 5 |

| 351 | [Sn(C₆H₅)₃]⁺ | [C₁₈H₁₅Sn]⁺ | 100 |

| 274 | [Sn(C₆H₅)₂]⁺ | [C₁₂H₁₀Sn]⁺ | 25 |

| 197 | [Sn(C₆H₅)]⁺ | [C₆H₅Sn]⁺ | 40 |

| 154 | [C₁₂H₁₀]⁺ | [C₁₂H₁₀]⁺ | 15 |

| 120 | [Sn]⁺ | [Sn]⁺ | 10 |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | 30 |

| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | 20 |

Note: The relative abundances are approximate and can vary slightly depending on the specific experimental conditions.

Experimental Protocol

The fragmentation data presented was obtained using Electron Ionization (EI) mass spectrometry coupled with a gas chromatography (GC-MS) system. The detailed experimental parameters are as follows:

-

Instrumentation: A gas chromatograph equipped with a mass selective detector.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole.

-

GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial oven temperature of 150°C, held for 1 minute, followed by a ramp to 280°C at a rate of 10°C/min, with a final hold time of 5 minutes.

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization conditions proceeds through a series of characteristic bond cleavages. The primary fragmentation event is the loss of the allyl radical, leading to the formation of the highly stable triphenyltin (B1233371) cation ([Sn(C₆H₅)₃]⁺), which is observed as the base peak in the mass spectrum. Subsequent fragmentations involve the sequential loss of phenyl groups from the triphenyltin cation.

Caption: Proposed fragmentation pathway of this compound under EI-MS.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and pathway can serve as a valuable reference for the identification and structural elucidation of this compound in complex matrices. Researchers are encouraged to consider the specific instrumental and experimental conditions when comparing their results with the data provided herein.

Allyltriphenyltin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physical, chemical, and reactive properties of allyltriphenyltin, a versatile organotin reagent with significant applications in organic synthesis and medicinal chemistry.

Introduction

This compound, also known as allyltriphenylstannane, is an organotin compound that has garnered considerable interest in the field of organic chemistry. Its utility as a potent and selective allylating agent, as well as its role in palladium-catalyzed cross-coupling reactions, has made it a valuable tool in the synthesis of complex organic molecules, including natural products and pharmaceutically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and its applications in drug discovery and development.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature. It is generally stable in air and moisture, a characteristic that distinguishes it from many other organometallic reagents. However, prolonged exposure to strong acids or oxidizing agents can lead to decomposition.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 76-63-1 | [1][2] |

| Molecular Formula | C₂₁H₂₀Sn | [1][2] |

| Molecular Weight | 391.09 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 71-76 °C | [1][2] |

| Boiling Point | 421.4 ± 38.0 °C (Predicted) | [1] |

| Density | 1.07 g/cm³ (Predicted) | [1] |

| Solubility | Insoluble in water. Soluble in many organic solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). | [1] |

Table 2: Chemical and Spectroscopic Data of this compound

| Data Type | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the allyl and phenyl protons are observed. The allylic protons typically appear as multiplets in the vinylic and allylic regions of the spectrum. | [3] |

| ¹³C NMR | Resonances for the carbon atoms of the allyl and phenyl groups are present. | [3] |

| Infrared (IR) | Characteristic absorption bands for C-H stretching of the aromatic and vinyl groups, as well as C=C stretching of the allyl group. | [4][5] |

| Mass Spectrometry (MS) | The molecular ion peak may be observed, along with characteristic fragmentation patterns involving the loss of allyl and phenyl groups. | [6] |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. Hazardous decomposition products formed under fire conditions are not well-defined. | [7] |

| Thermal Decomposition | Thermal degradation of organotin compounds generally proceeds via cleavage of the tin-carbon bonds. The final residue upon complete decomposition is typically tin(IV) oxide. | [1][8][9][10][11] |

Chemical Reactivity and Applications in Drug Development

This compound is a versatile reagent in organic synthesis, primarily utilized for two key types of transformations: palladium-catalyzed cross-coupling reactions (Stille coupling) and Lewis acid-mediated allylations of electrophiles. These reactions are instrumental in the construction of carbon-carbon bonds, a fundamental process in the synthesis of complex molecules.

Palladium-Catalyzed Stille Coupling

In the presence of a palladium catalyst, this compound undergoes a transmetalation reaction with an organic halide or triflate, leading to the formation of a new carbon-carbon bond. This reaction, known as the Stille coupling, is widely used due to its tolerance of a broad range of functional groups and its generally mild reaction conditions.

Lewis Acid-Mediated Allylation

This compound can act as a nucleophilic source of the allyl group in the presence of a Lewis acid. The Lewis acid activates an electrophile, typically an aldehyde or ketone, towards nucleophilic attack by the allyl group of the organotin reagent. This reaction is highly valuable for the synthesis of homoallylic alcohols, which are important structural motifs in many natural products and biologically active molecules. The stereochemical outcome of this reaction can often be controlled by the choice of Lewis acid and the chirality of the substrate, making it a powerful tool in asymmetric synthesis.

A significant application of this compound in a drug development context is its use in the total synthesis of the potent antifungal agent, (+)-ambruticin S.[12][13] This complex natural product contains multiple stereocenters and a dihydropyran ring, the construction of which can be facilitated by stereoselective allylation reactions.

Experimental Protocols

Synthesis of a Homoallylic Alcohol via Lewis Acid-Mediated Allylation of an Aldehyde

This protocol provides a general procedure for the diastereoselective allylation of a chiral aldehyde using this compound, a key transformation in the synthesis of complex molecules like (+)-ambruticin S.

Materials:

-

Chiral aldehyde (1.0 equiv)

-

This compound (1.5 equiv)

-

Lewis Acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Magnesium bromide (MgBr₂), or Tin(IV) chloride (SnCl₄)) (1.1 equiv)

-

Anhydrous dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes and ethyl acetate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral aldehyde and dissolve it in anhydrous DCM.

-

Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using a suitable cooling bath.

-

Slowly add the Lewis acid to the stirred solution of the aldehyde. Stir the mixture for 15-30 minutes to allow for complexation.

-

In a separate flame-dried flask, dissolve this compound in anhydrous DCM.

-

Add the solution of this compound dropwise to the aldehyde-Lewis acid complex mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired homoallylic alcohol.

Purification of Products from this compound Reactions:

A common challenge in reactions involving this compound is the removal of tin-containing byproducts. A standard workup procedure involves washing the organic reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF). This leads to the precipitation of triphenyltin (B1233371) fluoride, which can be removed by filtration through a pad of celite.[14]

Mandatory Visualizations

Caption: Workflow for the synthesis of a homoallylic alcohol.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is toxic if swallowed, in contact with skin, or if inhaled.[15][16] Organotin compounds are also known to be environmental hazards, and waste should be disposed of according to institutional guidelines. For detailed safety information, refer to the Safety Data Sheet (SDS).[2][7]

Conclusion

This compound is a valuable and versatile reagent for the construction of carbon-carbon bonds in organic synthesis. Its stability, coupled with its predictable reactivity in Stille couplings and Lewis acid-mediated allylations, makes it an important tool for the synthesis of complex natural products and pharmaceutically relevant molecules. A thorough understanding of its properties, reaction conditions, and safety protocols is essential for its effective and safe utilization in a research and development setting. This guide provides a foundational resource for scientists and professionals working in the field of drug discovery and development, enabling them to harness the synthetic potential of this compound.

References

- 1. sid.ir [sid.ir]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound(76-63-1) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. forskning.ruc.dk [forskning.ruc.dk]

- 6. Solved The following spectroscopic data (MS, IR, 'H and "C | Chegg.com [chegg.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Total synthesis of (+)-ambruticin S: probing the pharmacophoric subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Total synthesis of (+)-ambruticin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. This compound | C21H20Sn | CID 6452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Solubility of Allyltriphenyltin in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of allyltriphenyltin in common organic solvents. While publicly available quantitative data is limited, this document outlines detailed experimental protocols based on established methodologies for solubility determination of organotin compounds.

Physicochemical Properties of this compound

This compound, also known as allyltriphenylstannane, is a white crystalline solid at room temperature.[1][2] It is characterized as a relatively nonpolar compound due to the presence of three phenyl groups and an allyl group attached to the tin atom.[3] This structural feature dictates its general solubility behavior.

Qualitative Solubility Profile:

-

Soluble in: Nonpolar organic solvents such as chloroform, toluene, and benzene.[3]

-

Poorly soluble in: Polar solvents like water and ethanol.[3]

A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀Sn | [1][2] |

| Molecular Weight | 391.1 g/mol | [1][4] |

| Appearance | White to off-white powder or crystals | [2][4] |

| Melting Point | 71-76 °C | [2][4][6] |

Experimental Protocol for Quantitative Solubility Determination

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a solid compound in a solvent. The following protocol provides a detailed methodology to obtain reliable and reproducible quantitative solubility data for this compound.

2.1. Materials and Equipment

-

This compound (>97% purity)

-

A range of analytical grade organic solvents (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., UV-Vis spectrophotometer or HPLC-UV system)

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer plate at a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies can determine the minimum time required to achieve a stable concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification of Dissolved this compound:

Method A: Gravimetric Analysis

-

Accurately pipette a known volume of the filtered supernatant into a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Dry the dish containing the solid residue in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.[4][5]

-

The final weight of the residue corresponds to the mass of this compound dissolved in the known volume of the solvent.

Method B: UV-Vis Spectrophotometry

-

Due to the presence of phenyl groups, this compound exhibits strong UV absorbance.[7]

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its UV spectrum to find the λmax.

-

Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration.[8]

-

Analyze the Sample: Dilute the filtered supernatant with a known factor to bring its absorbance within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve.[9]

Method C: High-Performance Liquid Chromatography (HPLC-UV)

-

HPLC offers high sensitivity and specificity for the quantification of organotin compounds.[10][11][12]

-

Develop a suitable HPLC method (e.g., reversed-phase with a C18 column and a mobile phase such as acetonitrile/water) to separate this compound from any potential impurities.

-

Prepare a calibration curve by injecting standard solutions of known concentrations.

-

Inject the diluted, filtered supernatant and determine the concentration based on the peak area relative to the calibration curve.

-

Data Presentation

Quantitative solubility data for this compound should be recorded in a structured table to allow for easy comparison across different solvents and conditions.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | 25 | ||

| Toluene | 25 | ||

| Chloroform | 25 | ||

| Diethyl Ether | 25 | ||

| Ethyl Acetate | 25 | ||

| Acetone | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. moodle.uoh.edu.iq [moodle.uoh.edu.iq]

- 7. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]

- 11. Development of an analytical method for organotin compounds in fortified flour samples using microwave-assisted extraction and normal-phase HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Crystal Structure of Allyltriphenyltin: A Technical Overview and Generalized Experimental Guide

Disclaimer: Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific experimental crystal structure data for allyltriphenyltin (C₂₁H₂₀Sn) has been found. Therefore, this guide provides a generalized, in-depth technical protocol and workflow for the determination of a crystal structure of a comparable small organometallic molecule, such as this compound, via single-crystal X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an organometallic compound with significant applications in organic synthesis. The precise three-dimensional arrangement of atoms within its crystal lattice is crucial for understanding its reactivity, physical properties, and potential biological interactions. While the specific crystal structure of this compound is not publicly documented, the methodology to determine such a structure is well-established. This guide outlines the standard experimental protocol for single-crystal X-ray diffraction (SC-XRD), a powerful technique for elucidating the atomic and molecular structure of crystalline solids.[1][2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction involves a series of sequential steps, from sample preparation to final structure refinement.[1][4] Organometallic compounds can be sensitive to air and moisture, often requiring the use of anaerobic and anhydrous techniques throughout the process.[2][5]

Crystal Growth

The first and often most challenging step is to grow a single, high-quality crystal suitable for diffraction.[1][6] The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects like cracks or twinning.[1]

-

Methodology:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.

-

Slow Evaporation: The compound is dissolved in the chosen solvent to create a near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed over several days or weeks.

-

Vapor Diffusion: This is a common method where the compound solution is placed in a small, open vial, which is then sealed inside a larger container with a "poor" solvent (a solvent in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.[6] Common setups include hanging drop and sitting drop methods.[6]

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

-

Crystal Mounting and Data Collection

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head in the X-ray diffractometer.

-

Methodology:

-

Crystal Selection: A well-formed crystal is selected under a microscope.

-

Mounting: The crystal is mounted on a thin glass fiber or a loop using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during cooling.[7]

-

Cryo-cooling: The mounted crystal is flash-cooled in a stream of cold nitrogen gas, typically to 100 K.[8] This minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam.[8]

-

Data Collection: The crystal is placed in a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and rotated.[2] A detector, such as a CCD or pixel array detector, records the diffraction pattern, which consists of a series of reflection spots.[1][8] A complete dataset is collected by rotating the crystal through a range of angles to capture as many unique reflections as possible.[1][9]

-

Structure Solution and Refinement

The collected diffraction data are processed to determine the arrangement of atoms in the unit cell.

-

Methodology:

-

Data Integration and Scaling: The raw diffraction images are processed to measure the intensities of the reflections and apply corrections for experimental factors. The data is scaled to account for variations in crystal size and beam intensity.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.[2]

-

Structure Solution (The Phase Problem): The intensities of the diffracted X-rays are measured, but the phase information is lost.[1] For small molecules, "direct methods" are typically used to computationally solve this "phase problem" and generate an initial electron density map.[1][4]

-

Model Building: An initial atomic model is built into the electron density map.

-

Structure Refinement: The atomic model (positions, thermal parameters) is refined against the experimental data using least-squares methods to improve the agreement between the observed and calculated diffraction patterns.[8][10] The quality of the final model is assessed using R-factors (R1 and wR2), where lower values indicate a better fit.[10]

-

Data Presentation

The final results of a crystal structure determination are typically presented in a series of tables summarizing the crystallographic data and key geometric parameters.

Table 1: Crystal Data and Structure Refinement Details.

| Parameter | Value |

|---|---|

| Empirical formula | C₂₁H₂₀Sn |

| Formula weight | 391.08 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | a = x.xxxx(x) Å α = 90° |

| b = y.yyyy(y) Å β = yy.yyyy(y)° | |

| c = z.zzzz(z) Å γ = 90° | |

| Volume | xxxx.x(x) ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | x.xxx Mg/m³ |

| Absorption coefficient | x.xxx mm⁻¹ |

| F(000) | xxx |

| Crystal size | x.xx x y.yy x z.zz mm |

| Theta range for data collection | x.xx to yy.yy° |

| Reflections collected | xxxxx |

| Independent reflections | yyyy [R(int) = 0.xxxx] |

| Final R indices [I>2sigma(I)] | R1 = 0.xxxx, wR2 = 0.yyyy |

| R indices (all data) | R1 = 0.xxxx, wR2 = 0.yyyy |

| Goodness-of-fit on F² | x.xxx |

Table 2: Selected Bond Lengths (Å).

| Atoms | Length (Å) | Atoms | Length (Å) |

|---|---|---|---|

| Sn(1)-C(1) | x.xxx(x) | Sn(1)-C(7) | x.xxx(x) |

| Sn(1)-C(13) | x.xxx(x) | Sn(1)-C(19) | x.xxx(x) |

| C(19)-C(20) | x.xxx(x) | C(20)-C(21) | x.xxx(x) |

Table 3: Selected Bond Angles (°).

| Atoms | Angle (°) | Atoms | Angle (°) |

|---|---|---|---|

| C(1)-Sn(1)-C(7) | xxx.x(x) | C(7)-Sn(1)-C(13) | xxx.x(x) |

| C(1)-Sn(1)-C(13) | xxx.x(x) | C(1)-Sn(1)-C(19) | xxx.x(x) |

| C(7)-Sn(1)-C(19) | xxx.x(x) | C(13)-Sn(1)-C(19) | xxx.x(x) |

Workflow Visualization

The overall process of single-crystal X-ray crystallography can be summarized in the following workflow diagram.

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion

While the specific crystal structure of this compound remains to be reported in the public domain, the methods for its determination are robust and routine. Single-crystal X-ray diffraction provides unparalleled insight into the three-dimensional structure of molecules, offering precise data on bond lengths, bond angles, and intermolecular interactions. Such information is invaluable for rationalizing the chemical behavior of organometallic reagents and for the design of new molecules with tailored properties in materials science and drug development.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 8. fiveable.me [fiveable.me]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-Ray Crystallography - Refinement [my.yetnet.ch]

Theoretical Calculations of Allyltriphenyltin Molecular Orbitals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltriphenyltin is an organotin compound with applications in organic synthesis. Understanding its electronic structure through theoretical calculations of its molecular orbitals can provide valuable insights into its reactivity, stability, and potential biological interactions. This guide presents a comprehensive overview of the theoretical framework and computational methodology for analyzing the molecular orbitals of this compound. Due to a lack of specific published research on the theoretical molecular orbital calculations of this compound, this guide outlines a robust, generalized methodology based on established computational studies of structurally similar organotin compounds. This includes the application of Density Functional Theory (DFT) for geometry optimization and the calculation of molecular orbital energies, supplemented by frontier molecular orbital (FMO) theory to predict reactivity. The presented data is illustrative, derived from typical findings for analogous systems, and serves as a blueprint for future computational studies on this molecule.

Introduction

Organotin compounds, characterized by the presence of a tin-carbon bond, are a versatile class of reagents in organic chemistry. This compound [(C₆H₅)₃SnCH₂CH=CH₂] is a member of this family, utilized in allylation reactions. The reactivity and chemical behavior of such compounds are fundamentally governed by their electronic structure, particularly the distribution and energies of their molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of special interest as they dictate the molecule's ability to act as an electron donor and acceptor, respectively.